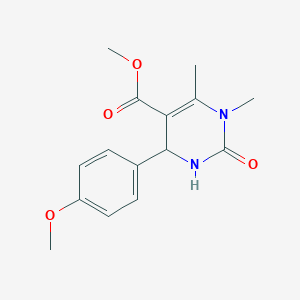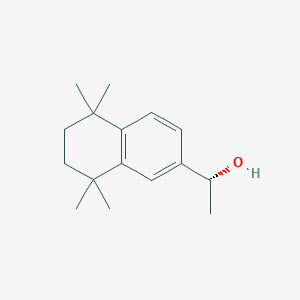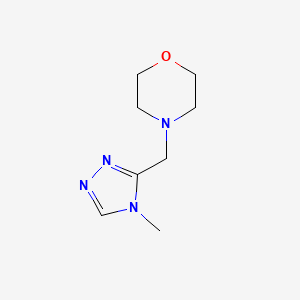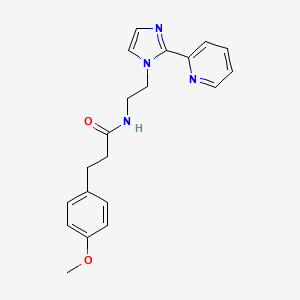
Chlorhydrate de N-(4-Amino-1-adamantyl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Amino-1-adamantyl)acetamide hydrochloride is a derivative of adamantane, a bulky, diamondoid structure that imparts unique physical and chemical properties to its derivatives. Adamantane and its derivatives have been extensively studied due to their biological activities, including antiviral and antimicrobial properties, and their potential use in the treatment of various diseases such as influenza, herpes, pneumonia, and Parkinson’s disease .
Synthesis Analysis
The synthesis of N-(1-adamantyl)acetamide derivatives involves the modification of the amino group of amantadine, as seen in the creation of N-adamantyl-2-amino-acylamides and N-adamantyl-2-phenoxy-acetamides. These compounds are confirmed by mass spectra (MS) and 1H NMR spectra . Additionally, amidation reactions involving adamantane and diamantane with acetonitrile and bromotrichloromethane in the presence of Mo(CO)6 in an aqueous medium have been reported, which are crucial for the synthesis of biologically active aminoadamantanes . Furthermore, the synthesis of polyfunctional derivatives using N-[(adamantan-1-yl)alkyl]-acetamides as starting materials in acid media has been described, which could serve as building blocks for the synthesis of conformationally restricted peptidomimetics .
Molecular Structure Analysis
The molecular structure of N-(1-adamantyl)acetamide has been determined by X-ray crystallography, revealing that it crystallizes in space group C2/c. The acetamide groups related by a c-glide plane are linked by an N—H—O hydrogen bond, and the conformation of the molecule is substantially the same as that found in its methanol-water solvate . The reactivity of the N-(1-adamantyl)acetamide ligand has been evaluated, showing that it can form crystalline complexes with hexavalent uranyl and plutonyl cations, where the uranyl center is 8-fold coordinated to two chelating nitrate groups and two N-(1-adamantyl)acetamide ligands through the oxygen atom of the amide function .
Chemical Reactions Analysis
N-(1-adamantyl)acetamide and its derivatives are involved in various chemical reactions. For instance, the quantitative precipitation of uranyl or plutonyl nitrate with N-(1-adamantyl)acetamide in nitric acid aqueous solution results in the formation of crystalline complexes, which upon calcination under an air atmosphere, lead to the formation of oxides such as U3O8 . The amidation of adamantane with acetonitrile and bromotrichloromethane also highlights the reactivity of these compounds in the synthesis of biologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(1-adamantyl)acetamide derivatives are influenced by their adamantane core and the functional groups attached to it. For example, the methanol-water solvate of N-(1-adamantyl)acetamide has been studied, showing that the acetylamino groups in the asymmetric unit are linked by hydrogen bonds via the methanol or water molecules, forming a ribbon-like structure . The adamantane core imparts stability and rigidity to the molecule, which is important for its biological activity and interaction with other molecules.
Applications De Recherche Scientifique
Médicament antiviral
“Chlorhydrate de N-(4-Amino-1-adamantyl)acétamide” est connu pour ses propriétés antivirales . Il était utilisé pour traiter certaines infections à la grippe de type A . L'activité antivirale de ce composé a été rapportée pour la première fois en 1964 .
Médicament anti-Parkinson
Ce composé est également utilisé comme agent antidyskinetique pour traiter la maladie de Parkinson . Il aide à gérer les symptômes moteurs associés à la maladie de Parkinson .
Propriétés anti-Alzheimer
Les dérivés de l'adamantane, tels que le “this compound”, sont connus pour présenter des propriétés anti-Alzheimer . Ils peuvent améliorer potentiellement les fonctions cognitives chez les patients atteints d'Alzheimer .
Synthèse de nanodiamants
La partie adamantane du “this compound” est superposable au réseau du diamant . Cette propriété en fait un candidat potentiel pour la synthèse de nanodiamants .
Amélioration de la lipophilie et de la stabilité des médicaments
L'incorporation de fragments d'adamantane dans les produits pharmaceutiques a un effet d'amélioration de la lipophilie et de la stabilité des médicaments . Cela peut améliorer les propriétés d'absorption, de distribution, de métabolisme et d'excrétion (ADME) du médicament .
Métabolite de l'adamantamine
“this compound” est un métabolite de l'adamantamine . Il peut être utilisé dans des études de recherche pour comprendre les voies métaboliques et la pharmacocinétique de l'adamantamine .
Mécanisme D'action
Target of Action
N-(4-Amino-1-adamantyl)acetamide hydrochloride is a nitrogen-containing compound with an adamantane core It’s known that many nitrogen-containing adamantane derivatives exhibit antiviral and other biological activities .
Mode of Action
It’s known that these types of compounds interact with their targets via carbocation transformations . This involves the introduction of an NH group into the adamantane core .
Biochemical Pathways
It’s known that nitrogen-containing adamantane derivatives can affect various biological pathways, leading to antiviral and other biological activities .
Result of Action
It’s known that nitrogen-containing adamantane derivatives can exhibit antiviral and other biological activities .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of N-(4-Amino-1-adamantyl)acetamide hydrochloride. For instance, the reactions for the synthesis of N-adamantylated amides, a category to which this compound belongs, were carried out in sulfuric acid media . The reaction environment can influence the formation of the compound and potentially its mode of action.
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-amino-1-adamantyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c1-7(15)14-12-4-8-2-9(5-12)11(13)10(3-8)6-12;/h8-11H,2-6,13H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOJURVZJDJDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)C(C(C3)C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-2-oxo-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2509011.png)
![N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2509013.png)




![8-[2-(2-Methylimidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2509018.png)




![N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2509027.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2509028.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2509029.png)